
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with acetyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the reaction of 2,6-lutidine with potassium permanganate to form dipicolinic acid, which is then reduced using sodium borohydride/iodine in tetrahydrofuran to yield the desired compound . This multistep route, however, has been noted for its unsatisfactory yields and environmental burden due to the use of strong oxidizing and reducing agents .
Industrial Production Methods
In industrial settings, biocatalytic processes are being explored as more sustainable alternatives. For instance, the use of recombinant microbial whole cells as catalysts has been demonstrated to efficiently convert naturally-occurring 2,6-lutidine to this compound . This method offers higher yields and reduced environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of metal complexes and catalysts.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of biopolymers and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone include:
- 2,6-Bis(hydroxymethyl)pyridine
- 6-Methyl-2-pyridine methanol
- Dipicolinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For instance, the presence of both acetyl and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
214218-63-0 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-acetyl-2-(hydroxymethyl)-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO3/c1-5(11)8-3-7(12)2-6(4-10)9-8/h3,6,9-10H,2,4H2,1H3 |
InChI Key |
SIWHSHNFBDSUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)CC(N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




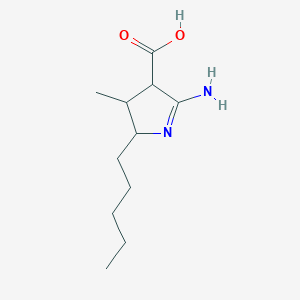

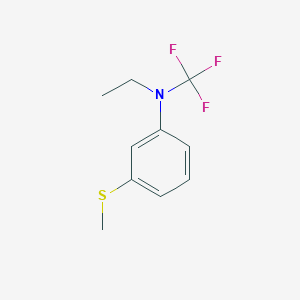

![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
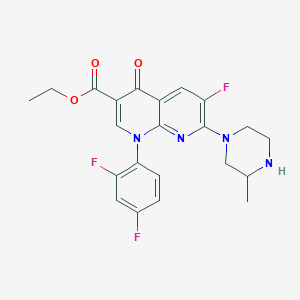
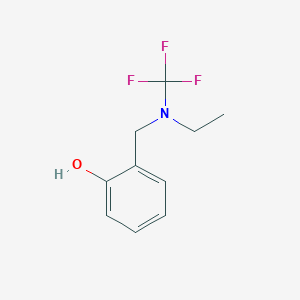
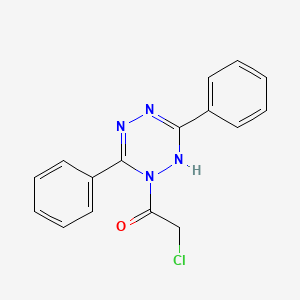
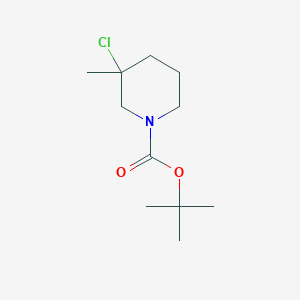
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)


